Product packaging for Holmium oxalate(Cat. No.:)

Holmium oxalate

Cat. No.: B13837096
M. Wt: 599.96 g/mol
InChI Key: YISXTRNNAHVBFX-UHFFFAOYSA-N
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Description

Holmium Oxalate, with the chemical formula Ho₂(C₂O₄)₃, is a rare-earth coordination compound that serves as a valuable precursor in materials science and industrial research. It is commonly found in hydrated forms, such as the heptahydrate (Ho₂(C₂O₄)₃·7H₂O), which crystallizes in a monoclinic structure . A primary research application of this compound is as a starting material for the synthesis of holmium oxide (Ho₂O₃) and other functional materials. Thermal decomposition of this compound, typically under controlled conditions, reliably yields holmium oxide as the final product . The resulting holmium oxide is a powerfully paramagnetic substance used in the manufacturing of specialty colored glasses, ceramic pigments, and as a calibration standard for optical spectrophotometers due to its sharp optical absorption peaks . The oxalate co-precipitation method, utilizing this compound, is an effective pathway for preparing advanced nanomaterials, including phosphors and catalysts, as it often avoids the need for high-temperature treatments . In a laboratory setting, single crystals of this compound heptahydrate can be grown using techniques like gel diffusion, which facilitates the study of its crystalline properties . Owing to its role in developing key materials for optics, electronics, and catalysis, this compound is a compound of significant interest in inorganic and materials chemistry research.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H6Ho2O12 B13837096 Holmium oxalate

3D Structure of Parent

Interactive Chemical Structure Model





Properties

Molecular Formula

C6H6Ho2O12

Molecular Weight

599.96 g/mol

IUPAC Name

holmium;oxalic acid

InChI

InChI=1S/3C2H2O4.2Ho/c3*3-1(4)2(5)6;;/h3*(H,3,4)(H,5,6);;

InChI Key

YISXTRNNAHVBFX-UHFFFAOYSA-N

Canonical SMILES

C(=O)(C(=O)O)O.C(=O)(C(=O)O)O.C(=O)(C(=O)O)O.[Ho].[Ho]

Origin of Product

United States

Preparation Methods

Gel Diffusion Method Using Agar Gel

One of the most effective and widely reported methods for preparing single crystals of this compound heptahydrate is the gel diffusion technique using organic agar gel as a growth medium. This method allows slow diffusion of reactants, minimizing rapid precipitation and promoting the formation of well-defined single crystals.

Procedure:

  • Prepare an agar gel by dissolving 1% w/v of extra pure agar powder in triply deionized water at 80°C.
  • Mix the agar solution with oxalic acid at varying concentrations (0.25 M to 1 M) in different volume ratios.
  • Transfer the mixed solution into glass tubes (length ~20 cm, diameter ~2.5 cm) and allow the gel to set.
  • Carefully pour an aqueous solution of holmium nitrate pentahydrate (Ho(NO₃)₃·5H₂O) over the set gel. The holmium nitrate concentrations used range from 0.25 M to 1 M.
  • Maintain the system at ambient temperature (~27°C) for about two weeks.
  • During this period, Ho³⁺ ions slowly diffuse through the agar gel pores and react with oxalate ions (C₂O₄²⁻) present in the gel, resulting in the formation of hexagonal, well-faceted single crystals of this compound heptahydrate inside the gel matrix.

Optimal conditions found for crystal growth:

Parameter Optimal Value
Gel concentration 1% w/v agar
Oxalic acid concentration 0.5 M
Holmium nitrate concentration 0.5 M
Gel pH 2 (adjusted with dilute nitric acid)
Temperature 27°C (ambient)

This method yields high-quality crystals with monoclinic crystal system and space group P2₁/c, confirmed by powder X-ray diffraction (XRD) analysis.

Hydrothermal Method with Pyridine Triacid

Another preparation approach involves a hydrothermal reaction to obtain holmium complexes containing oxalate ions. Although this method is more commonly applied to related holmium complexes, it provides insights into holmium-oxalate coordination chemistry.

Procedure:

  • Dissolve holmium nitrate pentahydrate (Ho(NO₃)₃·5H₂O) and 2,3,5-pyridine triacid in water at a molar ratio of 2:1.
  • Add a drop of triethylamine to the solution.
  • Transfer the solution into a Teflon-lined autoclave reactor.
  • Seal and maintain the temperature at 100°C for three days.
  • Gradually cool the solution to room temperature at a rate of 5°C per hour.
  • Filter the solution and allow the filtrate to stand at room temperature for about one week.
  • Pink crystals of the this compound complex form.

This method emphasizes controlled temperature and pH conditions to promote crystal growth of this compound complexes.

Analysis of Preparation Methods

Preparation Method Advantages Limitations Typical Product Key Parameters
Gel Diffusion (Agar Gel) Slow diffusion allows high-quality single crystals; minimal amorphous precipitate; ambient temperature Time-consuming (up to 2 weeks); requires precise gel and reactant concentrations This compound heptahydrate single crystals Gel concentration 1%, Oxalic acid 0.5 M, Ho(NO₃)₃ 0.5 M, pH 2, 27°C
Hydrothermal (Teflon-lined reactor) Controlled temperature and pressure; suitable for complex formation Requires autoclave equipment; longer synthesis time (3 days + cooling) This compound complex crystals 100°C for 3 days, slow cooling, triethylamine addition

Research Findings and Characterization

Structural and Morphological Characterization

  • Crystal morphology: Hexagonal crystals with well-defined habit faces such as (010), (011), (0-11), and (001) have been observed in gel-grown this compound heptahydrate.
  • Crystal system: Powder XRD analysis confirms a monoclinic crystal system with space group P2₁/c and unit cell parameters approximately $$a = 12.197 \text{ Å}, b = 11.714 \text{ Å}, c = 6.479 \text{ Å}, \beta = 120.12^\circ$$.

Thermal and Elemental Analysis

  • Thermogravimetric analysis (TGA): Shows a weight loss of about 18.1% between 28°C and 200°C, corresponding to the loss of seven water molecules (heptahydrate form). Further heating leads to decomposition forming holmium oxide (Ho₂O₃) as the final product at approximately 600°C.
  • Elemental composition: Carbon and hydrogen content measured by CHN analysis matches well with the expected formula Ho₂(C₂O₄)₃·7H₂O. Energy dispersive X-ray analysis (EDAX) confirms the presence of holmium and oxygen in the crystals.

Spectroscopic Analysis

Summary Table of this compound Preparation Methods

Method Starting Materials Conditions Product Form Notes
Gel Diffusion (Agar) Holmium nitrate pentahydrate, oxalic acid, agar gel Ambient temperature, ~2 weeks, pH 2, 1% agar Ho₂(C₂O₄)₃·7H₂O single crystals High purity, hexagonal morphology
Hydrothermal Reaction Holmium nitrate pentahydrate, 2,3,5-pyridine triacid, triethylamine 100°C for 3 days, slow cooling This compound complex crystals Requires autoclave, pink crystals formed

Chemical Reactions Analysis

Types of Reactions: Holmium oxalate undergoes several types of chemical reactions, including thermal decomposition and acid-base reactions.

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

The mechanism of action of holmium oxalate in its various applications depends on its chemical properties. For instance, in laser lithotripsy, the holmium laser emits high-energy pulses that fragment kidney stones. The energy from the laser is absorbed by the stone, causing it to break apart .

Comparison with Similar Compounds

Key Observations :

  • Ionic Radius Influence : Yttrium (Y³⁺) and holmium (Ho³⁺) share identical ionic radii (104 pm), leading to isostructural compounds like Y₂CF₂ and Ho₂CF₂ .
  • Bridging Modes : this compound adopts unique μ₃-hydroxide and μ₄-oxalate bridges, unlike gadolinium or yttrium oxalates, which use simpler μ₂-oxalate linkages .

Thermal Decomposition and Stability

Lanthanide oxalates decompose to oxides upon heating. A comparison of decomposition pathways:

Compound Decomposition Product Temperature Range (°C) Atmosphere Application of Product
Ho₂(C₂O₄)₃·7H₂O Ho₂O₃ 600–800 N₂ Lasers, paramagnetic materials
ZnC₂O₄·2H₂O ZnO 400–500 Air Semiconductors, catalysts
CaC₂O₄·H₂O CaO 500–600 Air Biomedical (kidney stones)

Notable Findings:

  • This compound requires higher decomposition temperatures than transition metal oxalates (e.g., zinc, calcium) due to stronger Ho–O bonding .
  • The paramagnetic Ho₂O₃ product is critical for optical devices and contrast agents .

Solubility and Reactivity

Solubility trends differentiate this compound from similar compounds:

Compound Solubility in Water Solubility in Acids Key Reactivity
Ho₂(C₂O₄)₃·7H₂O Insoluble Soluble (strong acids) Forms Ho³⁺ ions in acidic media
CaC₂O₄·H₂O 0.0067 g/100 mL (25°C) Insoluble (except HCl) Kidney stone formation
ZnC₂O₄·2H₂O 0.003 g/100 mL (20°C) Soluble (dilute acids) Used in metal-organic frameworks

Implications :

  • This compound’s insolubility in water and acid stability make it suitable for precursor synthesis, while calcium oxalate’s low solubility contributes to pathological crystal formation .

Magnetic and Electronic Properties

Magnetic behavior varies across lanthanide oxalates due to crystal field effects:

Compound Magnetic Behavior Deviation from Curie-Weiss Law Reference
Ho₂(C₂O₄)₃·7H₂O Paramagnetic (Ho³⁺) Yes (crystal field splitting)
Gd₂(C₂O₄)₃·xH₂O Strong paramagnetism (Gd³⁺) No
Sr-Ho oxalate Weak antiferromagnetic interactions Yes

Insights :

  • This compound complexes exhibit deviations from ideal paramagnetic behavior due to ligand-induced crystal field splitting .
  • Gadolinium oxalate, with a higher ionic radius (108 pm), shows stronger paramagnetism without deviations .

Comparison :

  • Ho:YAG lasers (derived from Ho₂O₃) are more effective for calcium oxalate stone fragmentation than thulium fiber lasers .
  • Holmium chloride, another holmium compound, serves as a catalyst, unlike this compound, which is route-specific .

Q & A

Basic: What experimental methods are optimal for synthesizing holmium oxalate with high purity?

Methodological Answer:
this compound synthesis typically involves precipitation from acidic solutions. Key steps include:

  • Dissolving holmium oxide (Ho₂O₃) in hydrochloric acid to form Ho³⁺ ions .
  • Adding ammonium oxalate under controlled pH (3–4) to precipitate this compound hydrate .
  • Centrifugation and repeated washing with deionized water to remove chloride impurities .
  • Calcination at 400–600°C to obtain anhydrous this compound .
    Critical Factors:
  • pH Control: Excessively low pH (<3) reduces oxalate availability, while high pH (>5) risks hydroxide co-precipitation .
  • Purity Validation: Use inductively coupled plasma mass spectrometry (ICP-MS) to confirm residual ion levels (<0.1% impurities) .

Advanced: How can researchers resolve contradictions in phase composition data during this compound synthesis?

Methodological Answer:
Contradictions often arise from impurity phases (e.g., holmium oxide) or incomplete precipitation. Strategies include:

  • Multi-Technique Characterization: Combine X-ray diffraction (XRD) for crystallinity analysis, energy-dispersive X-ray spectroscopy (EDX) for elemental mapping, and thermogravimetric analysis (TGA) to track decomposition steps .
  • Systematic Parameter Variation: Test synthesis conditions (pH, temperature, stirring rate) in a factorial design to isolate variables causing phase inconsistencies .
  • Reference Standards: Compare experimental XRD patterns with ICDD database entries (e.g., PDF 00-024-0782 for Ho₂(C₂O₄)₃·10H₂O) .

Basic: What spectroscopic techniques are suitable for characterizing this compound’s structural properties?

Methodological Answer:

  • Infrared Spectroscopy (IR): Identify oxalate ligand vibrations (e.g., C=O stretching at 1600–1700 cm⁻¹) and hydration bands (O–H at 3400 cm⁻¹) .
  • XRD: Confirm crystal structure and phase purity by matching peaks to known this compound hydrates/anhydrous forms .
  • UV-Vis Spectroscopy: Detect Ho³⁺ electronic transitions (e.g., ⁵I₈ → ⁵G₆ at 450 nm) to assess ligand coordination .

Advanced: How does this compound’s thermal decomposition behavior inform its application in materials science?

Methodological Answer:
this compound decomposes in three stages:

Dehydration (30–200°C): Loss of water molecules, confirmed via TGA mass loss (~20% for decahydrate) .

Oxalate Breakdown (300–500°C): Formation of Ho₂O₂CO₃ intermediate, releasing CO and CO₂ .

Final Oxide Formation (>600°C): Conversion to Ho₂O₃, validated by XRD .
Research Implications:

  • Tailoring calcination temperatures allows controlled synthesis of Ho₂O₃ nanoparticles for optoelectronic applications .
  • Kinetic studies (e.g., Kissinger analysis) of decomposition steps can optimize annealing protocols .

Basic: How can researchers ensure reproducibility in this compound precipitation experiments?

Methodological Answer:

  • Standardized Protocols: Document reagent concentrations (e.g., 0.1 M ammonium oxalate), mixing rates (500 rpm), and aging times (24 hr) .
  • Environmental Controls: Conduct reactions under inert atmosphere (N₂/Ar) to prevent carbonate contamination .
  • Data Reporting: Include raw data (e.g., precipitation yields, particle size distributions) in supplementary materials for cross-validation .

Advanced: What computational methods complement experimental studies of this compound’s electronic structure?

Methodological Answer:

  • Density Functional Theory (DFT): Model ligand-field effects on Ho³⁺ 4f orbitals to predict optical absorption spectra .
  • Molecular Dynamics (MD): Simulate thermal decomposition pathways to identify intermediate species .
  • Validation: Compare computed XRD patterns and vibrational spectra with experimental data to refine force fields .

Basic: What are the safety considerations when handling this compound in laboratory settings?

Methodological Answer:

  • Personal Protective Equipment (PPE): Use nitrile gloves and fume hoods to avoid inhalation/contact .
  • Waste Disposal: Neutralize acidic filtrates with NaOH before disposal, and segregate heavy-metal-containing waste .
  • Emergency Protocols: For eye exposure, rinse with water for 15+ minutes and seek medical evaluation .

Advanced: How can this compound’s role in heterogeneous catalysis be experimentally evaluated?

Methodological Answer:

  • Catalytic Testing: Use fixed-bed reactors to assess performance in model reactions (e.g., CO oxidation) under varying temperatures (100–400°C) and gas flows .
  • Surface Analysis: Employ X-ray photoelectron spectroscopy (XPS) to probe active sites (e.g., Ho³⁺ surface concentration) .
  • Kinetic Modeling: Fit rate data to Langmuir-Hinshelwood mechanisms to identify rate-limiting steps .

Basic: How to analyze trace impurities in this compound using chromatographic methods?

Methodological Answer:

  • Ion Chromatography (IC): Quantify residual chloride/nitrate ions with a conductivity detector (DL = 0.01 ppm) .
  • High-Performance Liquid Chromatography (HPLC): Separate organic impurities (e.g., unreacted oxalic acid) using a C18 column and UV detection at 210 nm .

Advanced: What strategies mitigate oxygen interference in this compound-based systems?

Methodological Answer:

  • Inert Atmosphere Processing: Synthesize and handle materials in gloveboxes (O₂ < 1 ppm) to prevent Ho₂O₃ formation .
  • Reducing Agents: Introduce ascorbic acid during synthesis to stabilize Ho²⁺ intermediates, though this requires rigorous pH control .
  • In Situ Characterization: Use synchrotron-based X-ray absorption spectroscopy (XAS) to monitor oxidation states during reactions .

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